5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N-methyl-,monohydrochloride

Catalog No.
S525706
CAS No.
58-28-6
M.F
C18H23ClN2
M. Wt
302.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro...

CAS Number

58-28-6

Product Name

5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N-methyl-,monohydrochloride

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylazanium chloride

Molecular Formula

C18H23ClN2

Molecular Weight

302.8 g/mol

InChI

InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H

InChI Key

XAEWZDYWZHIUCT-UHFFFAOYSA-N

SMILES

Array

solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Apo Desipramine, Apo-Desipramine, Demethylimipramine, Desipramine, Desipramine Hydrochloride, Desmethylimipramine, Hydrochloride, Desipramine, Norpramin, Novo Desipramine, Novo-Desipramine, Nu Desipramine, Nu-Desipramine, Pertofran, Pertofrane, Pertrofran, Petylyl, PMS Desipramine, PMS-Desipramine, Ratio Desipramine, ratio-Desipramine

Canonical SMILES

C[NH2+]CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.[Cl-]

The exact mass of the compound Desipramine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >45.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756719. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N-methyl-,monohydrochloride, commonly known as desipramine hydrochloride, is a highly purified, water-soluble secondary amine tricyclic compound . Unlike its tertiary amine precursors, it acts as a highly selective norepinephrine transporter (NET) inhibitor [1]. For industrial and laboratory procurement, the hydrochloride salt form is prioritized due to its exceptional aqueous solubility (>50 mg/mL), which facilitates solvent-free physiological formulations, and its robust thermal stability, making it an indispensable benchmark material for neuropharmacological screening and pharmacokinetic modeling [2].

Substituting desipramine hydrochloride with its tertiary amine parent, imipramine hydrochloride, fundamentally alters the pharmacological profile from a NET-selective mechanism to a SERT-dominant one, while also introducing biphasic active metabolite confounding in vivo [1]. Furthermore, attempting to utilize desipramine free base instead of the hydrochloride salt drastically reduces aqueous solubility, necessitating the use of organic co-solvents like DMSO or methanol . These co-solvents can induce cellular toxicity or precipitate in physiological buffers, ruining the reproducibility of sensitive cell-based assays and high-throughput screening workflows [2].

Receptor Selectivity: Securing Isolated NET Inhibition

Desipramine hydrochloride provides highly selective inhibition of the norepinephrine transporter (NET) over the serotonin transporter (SERT), a critical differentiator from its parent compound [1]. Assays utilizing imipramine hydrochloride suffer from dominant SERT blockade, making desipramine the mandatory choice for isolated NET targeting [2].

Evidence DimensionTransporter Binding Affinity (Ki)
Target Compound DataNET Ki ~ 0.83 - 4.0 nM; SERT Ki ~ 17.6 - 61.0 nM (Highly NET-selective)
Comparator Or BaselineImipramine hydrochloride (NET Ki ~ 37.0 nM; SERT Ki ~ 1.4 nM)
Quantified Difference>40-fold shift in selectivity ratio favoring NET over SERT
ConditionsIn vitro radioligand binding assays (e.g., [3H]nisoxetine displacement)

Procuring desipramine hydrochloride is essential to prevent SERT-mediated off-target effects in assays designed to specifically evaluate norepinephrine reuptake inhibition.

Formulation Compatibility: Aqueous Solubility of the Hydrochloride Salt

The hydrochloride salt of desipramine is engineered for maximum aqueous solubility, completely bypassing the formulation bottlenecks associated with the free base form . This allows for direct dissolution in physiological buffers up to 100 mM without the need for organic co-solvents .

Evidence DimensionAqueous Solubility
Target Compound Data>50 mg/mL (~100 mM) in water
Comparator Or BaselineDesipramine free base (Poorly soluble in water, requires methanol/DMSO)
Quantified DifferenceOrders of magnitude higher aqueous solubility
ConditionsStandard physiological buffers and aqueous laboratory solvents at 25 °C

Eliminates the need for lipophilic co-solvents, preventing solvent-induced artifacts and precipitation in sensitive in vitro cell culture models.

Pharmacokinetic Cleanliness: Avoiding Active Metabolite Confounding

When used in in vivo or hepatic microsomal stability assays, imipramine is rapidly demethylated into desipramine, creating a complex, dual-agent pharmacokinetic profile [1]. Procuring desipramine hydrochloride directly provides a stable, single-agent baseline, isolating the secondary amine's effects from precursor metabolism [2].

Evidence DimensionIn Vivo Active Metabolite Generation
Target Compound DataFunctions as the primary active agent with minimal downstream active TCA conversion
Comparator Or BaselineImipramine hydrochloride (Rapidly converts to active desipramine in vivo)
Quantified DifferenceElimination of biphasic active metabolite confounding
ConditionsIn vivo pharmacokinetic modeling and hepatic microsome stability assays

Ensures that pharmacokinetic and pharmacodynamic readouts are strictly attributed to a single molecule rather than a fluctuating mixture of parent and active metabolite.

Processability and Storage: Thermal Stability for HTS Libraries

Desipramine hydrochloride exhibits exceptional thermal and photolytic stability, making it highly suitable for long-term storage in high-throughput screening (HTS) compound libraries [1]. Stress degradation studies confirm that the hydrochloride salt resists thermal breakdown far better than non-stabilized analogs .

Evidence DimensionThermal Degradation Resistance
Target Compound Data99.5% recovery after 10 days at 105 °C
Comparator Or BaselineLabile free base or structurally compromised TCA analogs
Quantified DifferenceNear-zero thermal degradation under extreme stress conditions
ConditionsThermal stress testing at 105 °C for 10 days

Guarantees long-term reproducible performance and minimizes batch-to-batch variation when the compound is stored in automated HTS library systems.

Reference Standard for Norepinephrine Transporter (NET) Assays

Due to its highly quantified selectivity for NET over SERT, desipramine hydrochloride is the definitive benchmark material for competitive radioligand binding assays and neurotransmitter reuptake models. It is prioritized over imipramine to ensure isolated NET inhibition without serotonergic cross-reactivity [1].

Aqueous Formulation for In Vitro Cell Culture Models

The >50 mg/mL aqueous solubility of the hydrochloride salt enables seamless integration into cell-based assays. It allows researchers to achieve high target concentrations in physiological buffers without introducing DMSO or methanol, which are required for the free base but can cause cellular toxicity .

Single-Agent Pharmacokinetic and Metabolic Modeling

In drug metabolism and pharmacokinetic (DMPK) studies, desipramine hydrochloride is procured to establish a clean, single-agent baseline. This avoids the biphasic complexities and active metabolite generation inherent to testing tertiary amine precursors like imipramine [2].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

302.1549764 Da

Monoisotopic Mass

302.1549764 Da

Heavy Atom Count

21

Appearance

White To Off-White Solid

UNII

1Y58DO4MY1

Related CAS

50-47-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (91.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (91.11%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (91.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Desipramine Hydrochloride is the hydrochloride salt form of desipramine, a secondary amine tricyclic antidepressant (TCA). In the central nervous system (CNS), desipramine hydrochloride blocks the re-uptake of neurotransmitters, including norepinephrine and serotonin. This leads to an increase in the amount of these neurotransmitters in the synaptic cleft and prolongs their activities postsynaptically.

MeSH Pharmacological Classification

Antidepressive Agents, Tricyclic

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

58-28-6

Wikipedia

Desipramine hydrochloride

FDA Medication Guides

NORPRAMIN
DESIPRAMINE HYDROCHLORIDE
TABLET;ORAL
VALIDUS PHARMS
06/24/2025

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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